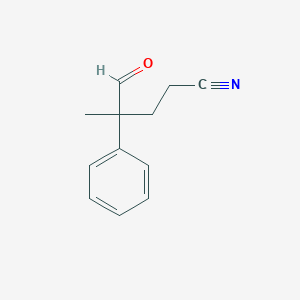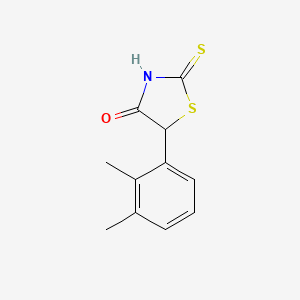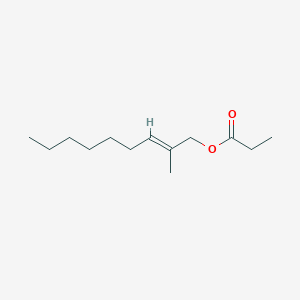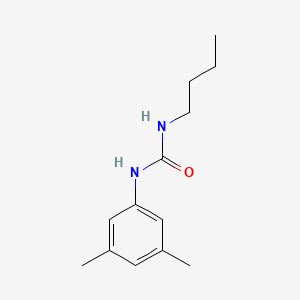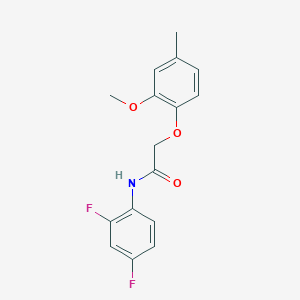
dl-Phenylalanine, N-benzyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dl-Phenylalanine, N-benzyl-: is a derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the substitution of a benzyl group at the nitrogen atom of the phenylalanine molecule. Phenylalanine itself is a precursor for various neurotransmitters and is crucial in protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-Phenylalanine, N-benzyl- typically involves the benzylation of phenylalanine. One common method is the reaction of phenylalanine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous-alcoholic medium .
Industrial Production Methods: On an industrial scale, the production of dl-Phenylalanine, N-benzyl- can involve the use of catalytic hydrogenation processes. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: dl-Phenylalanine, N-benzyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding amine.
Substitution: The benzyl group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Benzyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Benzyl alcohol derivatives.
Reduction: Primary amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: dl-Phenylalanine, N-benzyl- is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of dl-Phenylalanine, N-benzyl- involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation and cognitive processes . The compound interacts with specific enzymes and receptors in the brain, influencing the production and release of these neurotransmitters .
Comparison with Similar Compounds
L-Phenylalanine: An isomer of phenylalanine used in protein synthesis.
D-Phenylalanine: Another isomer with potential analgesic properties.
N-Benzylglycine: A similar compound with a benzyl group attached to glycine.
Uniqueness: dl-Phenylalanine, N-benzyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for neurotransmitters sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(benzylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVJVCRQCUYKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


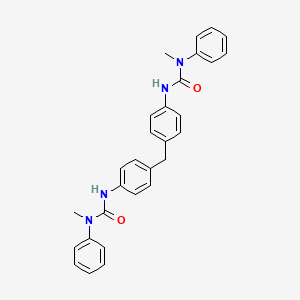



![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
